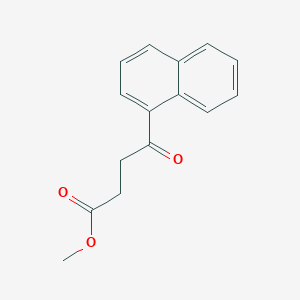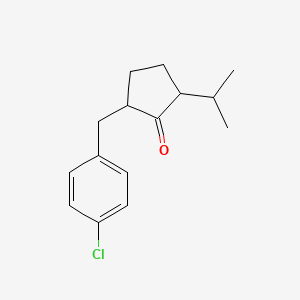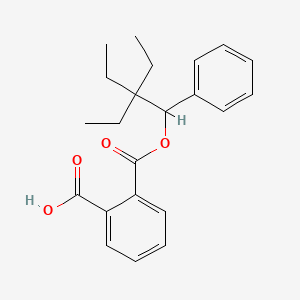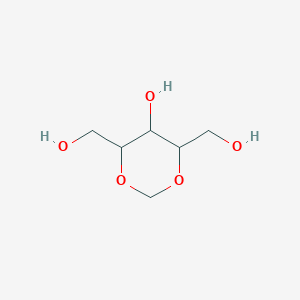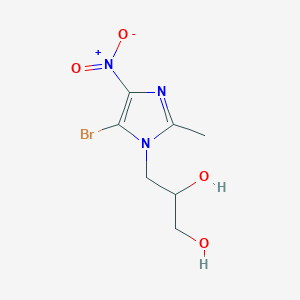
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the imidazole ring, along with a propane-1,2-diol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol typically involves the following steps:
Formation of 5-Bromo-2-methyl-4-nitroimidazole: This can be achieved by nitration of 2-methylimidazole followed by bromination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination is performed using bromine or a brominating agent like N-bromosuccinimide.
Attachment of Propane-1,2-diol: The 5-Bromo-2-methyl-4-nitroimidazole is then reacted with propane-1,2-diol under basic conditions. A common base used for this reaction is potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydride).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, methanol).
Oxidation: Chromium trioxide, potassium permanganate, solvents (acetone, water).
Major Products Formed
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Reduction: 3-(5-Amino-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol.
Oxidation: 3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-dione.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol is largely dependent on its interactions with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom and the imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methyl-4-nitroimidazole: Lacks the propane-1,2-diol moiety but shares the imidazole core structure.
2-Methyl-4-nitroimidazole: Similar structure but without the bromine atom.
4-Nitroimidazole: Lacks both the methyl and bromine substituents.
Uniqueness
3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol is unique due to the presence of both the bromine atom and the propane-1,2-diol moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21431-57-2 |
|---|---|
Molekularformel |
C7H10BrN3O4 |
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H10BrN3O4/c1-4-9-7(11(14)15)6(8)10(4)2-5(13)3-12/h5,12-13H,2-3H2,1H3 |
InChI-Schlüssel |
NYTPKMBEGZQHAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N1CC(CO)O)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)

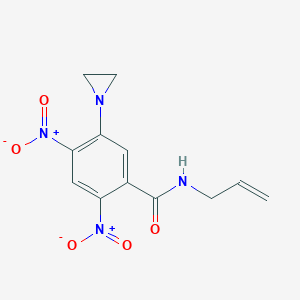
![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)
![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)
![2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one](/img/structure/B14000568.png)

